molecular formula C7H2ClFIN B8492610 2-Chloro-6-fluoro-4-iodobenzonitrile

2-Chloro-6-fluoro-4-iodobenzonitrile

Cat. No.: B8492610
M. Wt: 281.45 g/mol
InChI Key: SPBFQZJKXOTHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-4-iodobenzonitrile (C₇H₂ClFIN) is a halogenated benzonitrile derivative featuring chlorine, fluorine, and iodine substituents at positions 2, 6, and 4, respectively, relative to the nitrile group. Its molecular weight is approximately 281.45 g/mol, significantly higher than analogs lacking iodine .

Properties

Molecular Formula

C7H2ClFIN

Molecular Weight

281.45 g/mol

IUPAC Name

2-chloro-6-fluoro-4-iodobenzonitrile

InChI

InChI=1S/C7H2ClFIN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H

InChI Key

SPBFQZJKXOTHNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 2-Chloro-6-fluoro-4-iodobenzonitrile with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Notable Properties
This compound C₇H₂ClFIN ~281.45 2-Cl, 4-I, 6-F Nitrile, Halogens High MW, strong deactivation
4-Chloro-2-fluoro-6-methoxybenzonitrile C₈H₅ClFNO 185.58 4-Cl, 2-F, 6-OCH₃ Nitrile, Halogens, Methoxy Methoxy introduces electron donation
2-Fluoro-6-iodobenzonitrile C₇H₃FIN 247.01 2-F, 6-I Nitrile, Halogens Used in cross-coupling reactions
2-Fluoro-6-(4-methylphenoxy)benzonitrile C₁₄H₉FNO 241.23 2-F, 6-O-C₆H₄-Me Nitrile, Phenoxy, Methyl Steric hindrance from phenoxy

Electronic and Reactivity Differences

  • Methoxy vs. Iodine : Replacing iodine with methoxy (as in 4-Chloro-2-fluoro-6-methoxybenzonitrile) switches from electron withdrawal to donation, altering reactivity toward electrophilic substitution .
  • Steric Considerations: The phenoxy group in 2-Fluoro-6-(4-methylphenoxy)benzonitrile creates steric bulk, reducing accessibility to the nitrile group compared to halogenated analogs .

Research Findings and Data Gaps

  • Reactivity Studies: Limited data exist on the target compound’s specific reactions. However, analogs like 2-Fluoro-6-iodobenzonitrile demonstrate utility in aryl-iodide cross-coupling, suggesting similar pathways .
  • Thermal Properties : Melting/boiling points and solubility data for the target compound are absent in the provided evidence, necessitating experimental characterization.

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